Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-4,7,11,14H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXIZZPSVKEDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. The chloro substituent can be introduced via electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Reduction Reactions
The tetrahydroisoquinoline core undergoes catalytic hydrogenation or hydride-mediated reductions. For example:
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Catalytic Hydrogenation : Using Pd/C or RANEY® nickel under H₂ gas converts the ester group to a primary alcohol while retaining the chloro substituent .
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Hydride Reduction : LiAlH₄ selectively reduces the ester to a hydroxymethyl group without altering the chlorine .
Table 1: Reduction Conditions and Products
Nucleophilic Substitution at the 6-Chloro Position
The chlorine atom is susceptible to nucleophilic displacement under basic conditions:
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Amine Substitution : Reacting with primary amines (e.g., benzylamine) in DMF/K₂CO₃ yields 6-aminated derivatives .
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Thiol Exchange : Treatment with NaSH in ethanol replaces chlorine with a thiol group .
Table 2: Substitution Reactions
| Nucleophile | Base/Solvent | Product | Reaction Time | Yield |
|---|---|---|---|---|
| Benzylamine | K₂CO₃/DMF | 6-(Benzylamino)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | 12 h | 68% |
| NaSH | EtOH, reflux | 6-Mercapto-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | 6 h | 60% |
Ester Hydrolysis and Derivatization
The ethyl ester undergoes hydrolysis to form carboxylic acid intermediates, enabling further functionalization:
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Acid Formation : Treatment with 6 N HCl/EtOH under reflux yields 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
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Amide Coupling : The acid reacts with amines (e.g., 1,2,3,4-tetrahydroisoquinoline) using EDC/HOBt to form amides .
Table 3: Hydrolysis and Amidation
| Reagent | Conditions | Product | Application | Yield |
|---|---|---|---|---|
| 6 N HCl/EtOH | Reflux, 1 h | 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Precursor for peptidomimetics | 90% |
| EDC/HOBt, THIQ* | DMF, 80°C | 1-(1,2,3,4-Tetrahydroisoquinoline-6-carbonyl)-6-chloro-THIQ | Anticancer agent synthesis | 75% |
| *THIQ = 1,2,3,4-tetrahydroisoquinoline |
Oxidation and Ring Functionalization
Controlled oxidation modifies the tetrahydroisoquinoline ring:
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Quinoline Formation : KMnO₄ in acidic medium oxidizes the saturated ring to a quinoline derivative .
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Epoxidation : m-CPBA introduces an epoxide at the 3,4-position .
Key Reaction Pathway :
Metallation and Carboxylation
Directed ortho-metallation (DoM) strategies enable regioselective functionalization:
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Lithiation : Butyllithium/TMEDA in THF deprotonates the 6-position, allowing carboxylation with CO₂ to form 6-carboxy derivatives .
Experimental Data :
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Conditions : n-BuLi (−78°C), CO₂ gas, THF/TMEDA.
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Product : 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1,6-dicarboxylic acid (70% yield) .
Cyclization and Spirolactone Formation
The compound participates in intramolecular cyclization to form spirolactones, useful in alkaloid synthesis:
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Acid-Catalyzed Cyclization : Heating with PPA (polyphosphoric acid) forms a γ-lactone fused to the isoquinoline core .
Mechanism :
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is part of a larger class of isoquinoline derivatives that have shown promise in pharmacological research. These compounds are known for their diverse biological activities.
Case Studies and Research Findings
- Antidepressant Activity : Research indicates that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects in animal models. A study demonstrated that modifications to the isoquinoline structure could enhance serotonin receptor affinity, suggesting potential for developing new antidepressants .
- Antitumor Properties : Another study highlighted the cytotoxic effects of tetrahydroisoquinoline derivatives against various cancer cell lines. This compound was found to inhibit cell proliferation in breast and lung cancer cells .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations.
Synthetic Applications
- Building Block for Complex Molecules : this compound can be utilized to synthesize more complex isoquinoline derivatives through nucleophilic substitution reactions. This versatility makes it a key component in the development of novel pharmaceuticals .
- Functionalization Reactions : The presence of the carboxylate group allows for further functionalization, enabling the introduction of different substituents that can modulate biological activity or physical properties .
Material Science
The compound's properties lend it potential applications in material science, particularly in the development of polymers and coatings.
Material Properties
- Thermal Stability : With a predicted boiling point of approximately 345.2°C and a density of 1.208 g/cm³, this compound exhibits favorable thermal properties for use in high-temperature applications .
- Polymer Synthesis : Its reactive functional groups can be incorporated into polymer backbones to create materials with specific mechanical or thermal properties .
Mechanism of Action
The mechanism of action of ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 6-Position
Ethyl 6-Fluoro-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate Hydrochloride
- CAS : 1822454-85-2
- Molecular Weight : 259.71 g/mol
- Purity : 95%
- Key Differences : Replacement of chlorine with fluorine reduces molecular weight and alters electronic properties. Fluorine’s smaller atomic radius and strong electronegativity enhance metabolic stability and membrane permeability compared to chlorine .
- Storage : Requires refrigeration at 2–8°C , similar to the chloro analogue .
Ethyl 6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate Hydrochloride
Modifications to the Ester Group
Methyl 6-Chloro-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate
6-Chloro-2-(Ethoxycarbonyl)-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid
Complex Derivatives with Additional Functional Groups
2-(4-Fluorophenyl)-6-Chloro-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid
- CAS : 1260637-82-8
- Such modifications are common in CNS-targeting drugs .
Comparative Analysis Table
THIQ: Tetrahydroisoquinoline
Discussion of Substituent Effects
- Chlorine vs. Fluorine : Chlorine’s larger size and polarizability increase steric bulk and lipophilicity, favoring membrane penetration. Fluorine’s electronegativity enhances stability against oxidative metabolism .
- Hydroxyl Group : Introduces hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier permeability .
- Ester Modifications : Ethyl esters prolong half-life compared to methyl esters due to slower hydrolysis. Carboxylic acid derivatives enable ionic interactions in target binding .
Biological Activity
Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS No. 1373223-04-1) is a compound with significant potential in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, neuroprotective effects, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C12H14ClNO2
- Molecular Weight : 276.16 g/mol
- Purity : 96% .
Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of various enzymes relevant to neurodegenerative diseases:
- Acetylcholinesterase (AChE) Inhibition : this compound has shown moderate inhibition of human AChE with an IC50 value of 1680 nM. This suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission .
- Butyrylcholinesterase (BChE) Inhibition : The compound also exhibits inhibitory effects on BChE with an IC50 of 5610 nM. This dual inhibition may provide a therapeutic advantage in managing Alzheimer's symptoms .
Neuroprotective Effects
The compound has demonstrated neuroprotective properties through various mechanisms:
- Inhibition of Aβ Aggregation : It has been shown to inhibit the aggregation of amyloid-beta (Aβ), a key pathological feature in Alzheimer's disease. This property could contribute to its neuroprotective effects by preventing toxic accumulation in the brain .
- Oxidative Stress Reduction : this compound may help reduce oxidative stress by modulating the expression of Nrf2 and downstream antioxidant proteins such as Heme Oxygenase-1 and NAD(P)H Quinone Dehydrogenase 1 .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound in detail:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : The Pictet-Spengler reaction is a common approach for tetrahydroisoquinoline synthesis. Optimization involves adjusting catalysts (e.g., Lewis acids), solvents (polar aprotic solvents), and temperature. For chloro-substituted derivatives, halogenation steps may require controlled stoichiometry to avoid over-substitution. Reaction progress can be monitored via TLC or HPLC .
Q. How can the purity and structural identity of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- HPLC : Quantify purity using reversed-phase columns and UV detection (e.g., 254 nm) .
- NMR : Confirm identity via ¹H and ¹³C NMR, focusing on characteristic peaks (e.g., ester carbonyl at ~170 ppm, tetrahydroisoquinoline ring protons) .
- Mass Spectrometry : Verify molecular weight via ESI-MS or HRMS .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals for the ethyl ester group (e.g., triplet for CH₂CH₃), aromatic protons (6-chloro substituent), and ring puckering .
- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1720 cm⁻¹) and NH stretches (if present) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structural analysis be resolved?
- Methodology :
- Refinement Software : Use SHELXL to address outliers in displacement parameters or bond lengths .
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity of the tetrahydroisoquinoline ring .
- Comparative Studies : Cross-reference with published structures (e.g., ethyl 4-methyl-1,3-dioxo derivatives) to identify conformational trends .
Q. How to design experiments to study the effect of substituents on biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., 6-fluoro, 7-methyl) and test cytotoxicity or antimicrobial activity .
- In Vitro Assays : Use cell-based models (e.g., MTT assay) to compare IC₅₀ values. Statistical analysis (ANOVA) can highlight significant differences .
Q. How to address pseudorotation in conformational analysis of the tetrahydroisoquinoline ring?
- Methodology :
- Dynamic NMR : Monitor ring puckering dynamics at variable temperatures .
- Computational Modeling : Perform DFT calculations to map energy barriers between puckered conformers .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodology :
- Assay Standardization : Ensure consistent cell lines, incubation times, and controls .
- Purity Verification : Re-test compounds with conflicting results using HPLC-MS to rule out degradation .
- Meta-Analysis : Compare datasets with similar substituents (e.g., 6-chloro vs. 6-hydroxy derivatives) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
